4-Bromo-3-fluorothioanisole
Overview
Description
4-Bromo-3-fluorothioanisole is an organic compound that belongs to the thioanisole group. Its molecular formula is C7H6BrFS, and it has a molecular weight of 221.09 g/mol . This compound is characterized by the presence of bromine and fluorine atoms attached to a thioanisole structure, making it a valuable molecule in various scientific experiments and industrial applications .
Mechanism of Action
Target of Action
This compound is a derivative of thioanisole , suggesting that it may interact with similar biological targets
Mode of Action
As a thioanisole derivative , it may share similar interactions with its targets More detailed studies are required to elucidate the exact mode of action.
Biochemical Pathways
It’s mentioned as a biochemical for proteomics research , suggesting it may have roles in protein-related pathways. Further investigations are necessary to understand the precise pathways and their downstream effects.
Result of Action
Given its use in proteomics research , it might influence protein-related processes at the molecular and cellular levels
Biochemical Analysis
Biochemical Properties
4-Bromo-3-fluorothioanisole plays a significant role in biochemical reactions, particularly in the context of proteomics research . It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in the MAPK/ERK pathway, affecting their phosphorylation status and activity. These interactions are crucial for understanding the compound’s role in cellular signaling and metabolic processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the phosphorylation of proteins in the MAPK/ERK pathway, leading to changes in gene expression and cellular responses. Additionally, it can alter cellular metabolism by interacting with metabolic enzymes, thereby affecting metabolic flux and metabolite levels.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For instance, it has been observed to inhibit certain kinases in the MAPK/ERK pathway, leading to altered phosphorylation patterns and downstream signaling events. These molecular interactions are critical for understanding the compound’s mechanism of action and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are important considerations in laboratory settings. Studies have shown that the compound remains stable under standard storage conditions but may degrade under prolonged exposure to light or heat . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that this compound can have lasting impacts on cellular processes and signaling pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism . Toxic or adverse effects have been observed at very high doses, highlighting the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, affecting processes such as energy production, biosynthesis, and detoxification.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall activity and function. Understanding these transport mechanisms is crucial for optimizing the compound’s use in biochemical research.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell . These localization patterns are important for understanding the compound’s role in cellular processes and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-3-fluorothioanisole can be synthesized through several synthetic routes. One common method involves the bromination and fluorination of thioanisole derivatives. The reaction typically requires the use of bromine and fluorine sources under controlled conditions to ensure selective substitution at the desired positions on the aromatic ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar bromination and fluorination techniques. The process may include the use of catalysts and specific reaction conditions to optimize yield and purity. The compound is usually stored at room temperature and handled with care due to its reactive nature .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-fluorothioanisole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Bromo-3-fluorothioanisole is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein modifications.
Medicine: It is investigated for its potential use in drug development and pharmaceutical research.
Industry: The compound is utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
4-Bromoanisole: Similar in structure but lacks the fluorine atom.
3-Fluorothioanisole: Similar but lacks the bromine atom.
4-Bromo-3,5-difluoroanisole: Contains an additional fluorine atom compared to 4-Bromo-3-fluorothioanisole.
Uniqueness
This compound is unique due to the presence of both bromine and fluorine atoms on the thioanisole structure. This dual substitution enhances its reactivity and makes it a versatile compound for various chemical reactions and applications .
Properties
IUPAC Name |
1-bromo-2-fluoro-4-methylsulfanylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFS/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUZAIHLOLUYRJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649575 | |
Record name | 1-Bromo-2-fluoro-4-(methylsulfanyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
917562-25-5 | |
Record name | 1-Bromo-2-fluoro-4-(methylsulfanyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-3-fluorothioanisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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